molecular formula C19H24ClNO B5005426 N-(4-chlorophenyl)-3,5-dimethyladamantane-1-carboxamide

N-(4-chlorophenyl)-3,5-dimethyladamantane-1-carboxamide

Cat. No.: B5005426
M. Wt: 317.9 g/mol
InChI Key: CQRMMARVNJLCKW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3,5-dimethyladamantane-1-carboxamide: is a synthetic organic compound characterized by the presence of a chlorophenyl group attached to an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3,5-dimethyladamantane-1-carboxamide typically involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with 4-chloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-3,5-dimethyladamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
  • N-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one
  • N-(4-chlorophenyl)-alanine derivatives

Comparison: Compared to these similar compounds, N-(4-chlorophenyl)-3,5-dimethyladamantane-1-carboxamide is unique due to its adamantane core, which imparts distinct structural and physicochemical properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-3,5-dimethyladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c1-17-7-13-8-18(2,10-17)12-19(9-13,11-17)16(22)21-15-5-3-14(20)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRMMARVNJLCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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